molecular formula C17H19N3O4 B2628478 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171471-54-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2628478
CAS No.: 1171471-54-7
M. Wt: 329.356
InChI Key: PEVYCIXPQAMLGL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 1171471-54-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, featuring a unique hybrid architecture that combines multiple privileged pharmacophores . The compound's molecular structure integrates a 2,3-dihydro-1,4-benzodioxin moiety, which is a versatile template widely utilized in the design of molecules with diverse biological activities . This scaffold is historically recognized in medicinal chemistry for its presence in compounds acting as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors . The structure is further functionalized with a pyrrolidin-2-one (or 2-pyrrolidinone) group, a saturated five-membered heterocycle that contributes to the molecule's spatial geometry and is a common feature in many bioactive molecules and alkaloids . A key structural feature is the 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl substituent . The 1,2,4-oxadiazole ring is a well-characterized heterocycle in pharmaceutical research, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities . The integration of these distinct subunits into a single molecular framework makes this compound a valuable intermediate or target molecule for researchers investigating new therapeutic agents. Specifications: • CAS Number: 1171471-54-7 • Molecular Formula: C17H19N3O4 • Molecular Weight: 329.35 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to comply with all applicable local and federal regulations for the safe handling and use of this chemical.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10(2)16-18-17(24-19-16)11-7-15(21)20(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYCIXPQAMLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that contribute to its biological activity. The key components include:

  • Benzodioxin moiety : Known for its antioxidant properties.
  • Oxadiazole ring : Associated with various pharmacological activities including anti-inflammatory and analgesic effects.
  • Pyrrolidinone structure : Often linked to neuroprotective effects.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H22N4O3
Molecular Weight342.41 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Similar to other oxadiazole derivatives, it may inhibit COX enzymes, which play a crucial role in the inflammatory process .
  • Antioxidant Activity : The benzodioxin component is known for its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that compounds with similar structures exhibit significant analgesic and anti-inflammatory activities. For instance:

  • COX Inhibition : Compounds structurally related to oxadiazoles have shown high selectivity for COX-2, which is associated with pain and inflammation management .

Neuroprotective Properties

The pyrrolidinone structure suggests potential neuroprotective effects, which are critical in the treatment of neurodegenerative diseases. Preliminary studies indicate that derivatives of this compound could enhance neuronal survival under stress conditions.

Case Studies

  • Study on COX Inhibition :
    • A study evaluated the anti-inflammatory activity of several oxadiazole derivatives, including those similar to our compound. Results showed a significant reduction in edema and pain response compared to standard treatments like diclofenac .
    • The most active derivatives achieved up to 86% inhibition of COX-2 activity.
  • Neuroprotection in vitro :
    • In cell culture studies, compounds featuring the benzodioxin moiety demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting their potential use in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of the oxadiazole ring is essential for analgesic properties.
  • Substituents on the benzodioxin moiety can modulate both potency and selectivity towards COX enzymes.

Table: Structure-Activity Relationship Insights

Structural FeatureActivity Impact
Benzodioxin moietyAntioxidant, potential neuroprotective
Oxadiazole ringAnti-inflammatory, analgesic
Pyrrolidinone structureNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares similarities with heterocyclic derivatives described in , such as 4i and 4j, which incorporate pyrimidinone, tetrazole, and coumarin moieties. Key differences include:

  • Electron-Donating Groups : The benzodioxin ring in the target compound offers stronger electron-donating properties compared to the coumarin (in 4i/4j ), which has a conjugated lactone system .
  • Heterocyclic Stability : The 1,2,4-oxadiazole group in the target compound is more hydrolytically stable than the tetrazole ring in 4j , which may undergo ring-opening under acidic conditions .
Property Target Compound Compound 4i Compound 4j
Core Structure Pyrrolidin-2-one Pyrimidin-2-one Pyrazol-3-one
Key Substituents Benzodioxin, Oxadiazole Coumarin, Tetrazole Coumarin, Tetrazole, Thioxo group
Predicted LogP* ~3.2 (moderate lipophilicity) ~2.8 ~3.5
Metabolic Stability High (oxadiazole resistance) Moderate (tetrazole susceptibility) Low (thioxo group reactivity)

*LogP values estimated via computational methods .

Electronic and Thermodynamic Properties

Density Functional Theory (DFT) calculations, as described in , can elucidate electronic properties. Compared to 4i/4j :

  • Electrostatic Potential (ESP): Multiwfn analysis () would reveal distinct electron localization: the oxadiazole’s nitrogen atoms in the target compound create localized negative regions, contrasting with the coumarin’s delocalized π-system in 4i .

Research Implications and Limitations

Comparative studies with 4i/4j suggest that the target compound’s oxadiazole and benzodioxin groups may improve drug-like characteristics, though experimental validation is required. Future work should prioritize synthesis and in vitro testing to confirm these hypotheses.

Q & A

Basic: What are the standard synthetic routes for preparing the target compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF .
  • Step 2 : Introduction of the pyrrolidin-2-one moiety using alkylation or condensation reactions, often catalyzed by potassium carbonate in DMF at elevated temperatures (150°C) .
  • Step 3 : Coupling the benzodioxin fragment via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for improved yields .
    Optimization : Monitor reaction progress via TLC, adjust stoichiometry of reagents (e.g., 1.2 equivalents of boronic acid for cross-coupling), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can spectroscopic inconsistencies in structural characterization be resolved, particularly for stereochemical assignments?

Discrepancies in NMR or mass spectrometry data often arise from tautomerism or conformational flexibility in the oxadiazole and pyrrolidinone rings. To address this:

  • Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial proximity of protons, especially around the propan-2-yl group and benzodioxin substituents .
  • Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with DFT-calculated vibrational modes to validate the lactam (pyrrolidin-2-one) and oxadiazole moieties .
  • Perform X-ray crystallography on single crystals grown via slow evaporation in DCM/hexane mixtures to unambiguously assign stereochemistry .

Basic: What analytical methods are recommended for assessing purity and stability of the compound?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Validate against synthetic impurities (e.g., unreacted benzodioxin precursors) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. The compound may degrade via hydrolysis of the oxadiazole ring under acidic conditions, necessitating storage at –20°C in desiccated environments .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Perform molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., CRF-1, referenced in benzodiazepine analogs) .
  • Use QSAR models to correlate logP values (calculated via ChemAxon) with cellular permeability. For instance, replacing the propan-2-yl group with polar substituents (e.g., -OH) may enhance aqueous solubility but reduce BBB penetration .
  • Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation of the benzodioxin ring) using Schrödinger’s BioLuminate to prioritize stable analogs .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination after 48-hour exposure) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate; monitor cleavage inhibition at 360/460 nm .
  • Receptor binding : Radioligand displacement assays (³H-labeled antagonists for GABAₐ or CRF-1 receptors) .

Advanced: How can regioselectivity challenges in oxadiazole functionalization be addressed?

The 1,2,4-oxadiazole’s C5 position is electrophilic. To selectively modify C3:

  • Employ directed ortho-metalation using LDA at –78°C, followed by quenching with electrophiles (e.g., alkyl halides) .
  • Use transition-metal catalysis (Pd or Cu) for cross-couplings. For example, Stille coupling with tributylvinyltin introduces alkenes at C3 without disrupting the oxadiazole ring .
  • Confirm selectivity via ¹³C NMR ; C3-substituted analogs show distinct carbonyl shifts (δ 168–172 ppm) versus C5-substituted (δ 174–178 ppm) .

Basic: What safety precautions are critical during synthesis and handling?

  • Toxicity : Wear nitrile gloves and goggles; the compound may exhibit neurotoxic effects akin to benzodiazepine derivatives .
  • Reactivity : Avoid strong acids (risk of oxadiazole ring cleavage) and store under inert gas (N₂) to prevent oxidation of the pyrrolidinone lactam .
  • Waste disposal : Quench reaction mixtures with 10% aqueous NaOH before discarding to neutralize acidic byproducts .

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